molecular formula C18H16O4 B3022966 4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one CAS No. 314744-87-1

4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No. B3022966
CAS RN: 314744-87-1
M. Wt: 296.3 g/mol
InChI Key: PBGVVXOPIXJLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C16H16O4 . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

The molecular weight of “4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one” is 272.3 . It is a solid substance at room temperature . More detailed physical and chemical properties would require experimental data or computational chemistry tools.

Scientific Research Applications

Molecular Structure and Interactions

The molecular structure of compounds similar to 4-Methyl-3-(1-Methyl-2-Oxopropoxy)-6H-Benzo[c]Chromen-6-One, such as Alternariol, shows unique properties like the shift of the methyl group out of the molecular plane, causing a twist in the benzene rings. This structural feature is stabilized by intramolecular hydrogen bonds and leads to the formation of a three-dimensional network in the crystal structure, as observed in Alternariol (Siegel et al., 2010).

Synthesis Techniques

Synthetic approaches for similar compounds involve processes like Bu3SnH mediated oxidative radical cyclizations. This method has been used to synthesize 6H-benzo[c]chromen-6-ones, including compounds like 3-Methoxy-6H-benzo[c]chromen-6-one, a biologically active constituent in herbal medicine (Bowman et al., 2000).

Fluorescence and Metal Interaction Properties

Compounds like 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one exhibit interesting fluorescence properties, displaying fluorescence enhancement in the presence of metals. This feature, varying based on the substituent, is significant in fields like analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Crystal Structure Analysis

Studies on compounds like 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into crystallography, revealing intra-molecular hydrogen bonding patterns, which are crucial for understanding molecular interactions and properties (Manolov et al., 2008).

Antimicrobial Activity

Studies on derivatives of 4-hydroxy-chromen-2-one, which are structurally related, have shown significant antibacterial activity against strains like Staphylococcus aureus and E. coli. This highlights the potential of such compounds in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Safety And Hazards

As per the information available, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . For detailed safety and hazard information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10-16(21-12(3)11(2)19)9-8-14-13-6-4-5-7-15(13)18(20)22-17(10)14/h4-9,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVVXOPIXJLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395783
Record name 4-Methyl-3-[(3-oxobutan-2-yl)oxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

CAS RN

314744-87-1
Record name 4-Methyl-3-[(3-oxobutan-2-yl)oxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 2
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 3
Reactant of Route 3
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 4
Reactant of Route 4
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 5
Reactant of Route 5
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Reactant of Route 6
Reactant of Route 6
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.